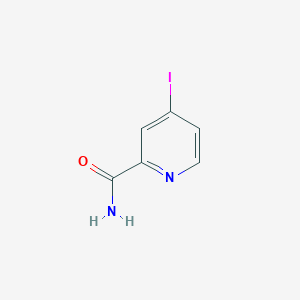
4-iodo-2-Pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-2-Pyridinecarboxamide is a heterocyclic organic compound with the molecular formula C6H5IN2O. It is a derivative of pyridine, where the carboxamide group is attached to the second position and an iodine atom is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-Pyridinecarboxamide typically involves the iodination of 2-pyridinecarboxamide. One common method is the Sandmeyer reaction, where 2-pyridinecarboxamide is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom at the fourth position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-2-Pyridinecarboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridinecarboxylic acids or reduction to form pyridinecarboxylates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include 4-azido-2-pyridinecarboxamide, 4-cyano-2-pyridinecarboxamide, and 4-thio-2-pyridinecarboxamide.
Oxidation: Products include 4-iodo-2-pyridinecarboxylic acid.
Reduction: Products include 4-iodo-2-pyridinecarboxylate.
Wissenschaftliche Forschungsanwendungen
4-Iodo-2-Pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 4-Iodo-2-Pyridinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages. The compound acts as a prodrug, which is activated intracellularly by the hydrolytic action of enzymes such as AmiC, releasing the active moiety that exerts its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Picolinic Acid (2-Pyridinecarboxylic Acid)
- Nicotinic Acid (3-Pyridinecarboxylic Acid)
- Isonicotinic Acid (4-Pyridinecarboxylic Acid)
Uniqueness
4-Iodo-2-Pyridinecarboxamide is unique due to the presence of the iodine atom at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its non-iodinated counterparts. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H5IN2O |
|---|---|
Molekulargewicht |
248.02 g/mol |
IUPAC-Name |
4-iodopyridine-2-carboxamide |
InChI |
InChI=1S/C6H5IN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) |
InChI-Schlüssel |
UDLIRDDMIQQDJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1I)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13669801.png)
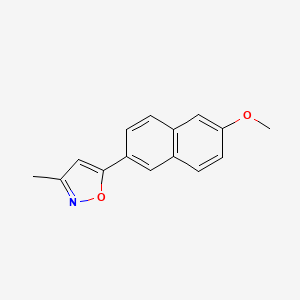
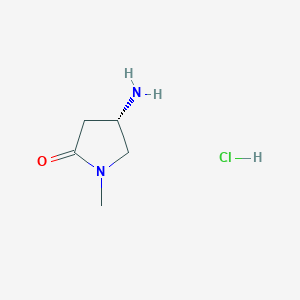
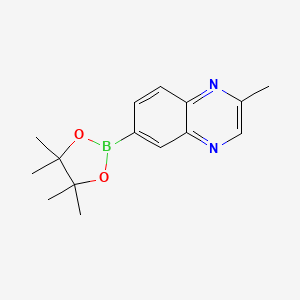


![6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669840.png)
![2-Bromo-1-[3-(tert-butyl)phenyl]ethanone](/img/structure/B13669845.png)

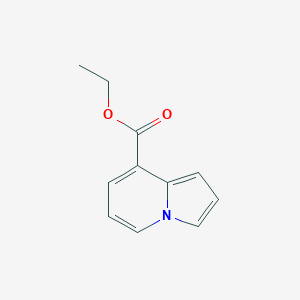


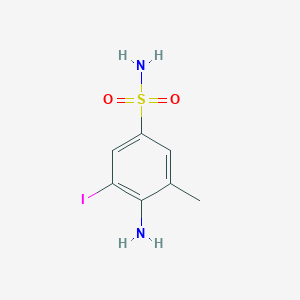
![5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669883.png)
